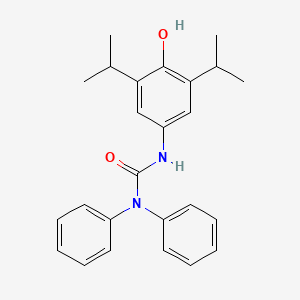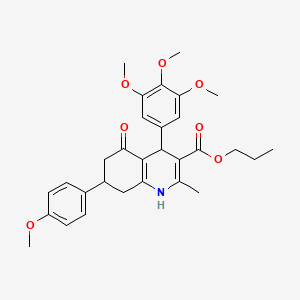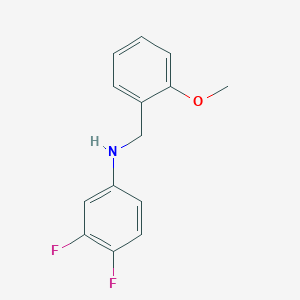![molecular formula C12H22N2O B5206158 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5206158.png)
1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, also known as IDTU, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. IDTU is a bicyclic compound that contains a triazole ring and an imidazole ring, which makes it a unique compound with potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacteria, fungi, and cancer cells. 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are enzymes that are essential for DNA replication and cell division in bacteria. 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has also been shown to inhibit the activity of chitin synthase, which is an enzyme that is essential for the synthesis of chitin in fungi. In addition, 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of bacteria, fungi, and cancer cells. 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has also been shown to induce apoptosis in cancer cells. In addition, 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been optimized to yield high purity and high yield of the compound. 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have antibacterial, antifungal, and anticancer properties, which makes it a versatile compound for studying various biological processes. However, there are also limitations to using 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol in lab experiments. The mechanism of action of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is not fully understood, which makes it difficult to study its effects on biological processes. In addition, 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for studying 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol. One potential direction is to study the effects of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol on other biological processes, such as inflammation and immune response. Another potential direction is to study the potential therapeutic applications of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol in vivo, such as in animal models of bacterial infections, fungal infections, and cancer. Additionally, the development of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol derivatives with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves the reaction of 1,2,4-triazole-3-thiol with 1,2-dibromoethane in the presence of sodium hydroxide. The resulting product is then treated with sodium hydride and 1-bromo-3-isopropyl-2-propene to yield 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol. The synthesis of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have antibacterial, antifungal, and anticancer properties. 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of fungi, such as Candida albicans. In addition, 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been reported to have anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-propan-2-yl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)12-7-13-3-4-14(8-12)6-10(5-13)11(12)15/h9-11,15H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOHGLRRIGGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CN3CCN(C1)CC(C3)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide](/img/structure/B5206089.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)
![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5206105.png)


![2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5206125.png)

![3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5206137.png)
![3-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5206138.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5206180.png)